An In-Depth Technical Guide to 1,3-Difluoro-5-pentylbenzene
An In-Depth Technical Guide to 1,3-Difluoro-5-pentylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Difluoro-5-pentylbenzene (CAS No. 121219-25-8), a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document delves into its physicochemical properties, safety and handling protocols, detailed synthesis methodologies, and potential applications. As a key building block, the strategic incorporation of the 3,5-difluoropentylphenyl moiety can significantly influence the biological activity and material characteristics of larger molecules. This guide serves as a critical resource for researchers seeking to leverage the unique properties of this compound in their work.
Introduction
Fluorine has emerged as a transformative element in the design of novel pharmaceuticals and advanced materials.[1] Its unique electronic properties, including high electronegativity and the ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[2] 1,3-Difluoro-5-pentylbenzene is a valuable intermediate that introduces a difluorinated phenyl group with a lipophilic alkyl chain. This structural motif is of particular interest in drug discovery for enhancing membrane permeability and modulating interactions with biological targets.[3] In materials science, fluorinated liquid crystals are known for their desirable properties such as low viscosity and high chemical stability.[4]
This guide offers a detailed exploration of 1,3-Difluoro-5-pentylbenzene, from its fundamental properties to its synthesis and potential uses, providing a solid foundation for its application in research and development.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis.
| Property | Value | Source(s) |
| CAS Number | 121219-25-8 | [5] |
| Molecular Formula | C₁₁H₁₄F₂ | [5] |
| Molecular Weight | 184.23 g/mol | [5] |
| Boiling Point | 197.2 °C at 760 mmHg | [6] |
| Appearance | Colorless to almost colorless clear liquid | [7] |
| Purity | ≥ 95% | [6] |
Safety and Handling
GHS Hazard Classification:
-
Flammable liquids (Category 3), H226: Flammable liquid and vapor.[6]
-
Skin irritation (Category 2), H315: Causes skin irritation.[6]
-
Eye irritation (Category 2A), H319: Causes serious eye irritation.[6]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[6]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
In case of exposure, seek immediate medical attention. For detailed safety information, refer to the SDS for 1,3-difluorobenzene as a surrogate.[8][9]
Synthesis of 1,3-Difluoro-5-pentylbenzene
The synthesis of 1,3-Difluoro-5-pentylbenzene can be achieved through several established organometallic reactions. A plausible and efficient method is the Grignard reaction, which involves the coupling of a pentyl magnesium halide with a di-fluorinated aromatic electrophile. Below is a detailed, logically constructed protocol based on general procedures for similar transformations.
Proposed Synthetic Workflow: Grignard Reaction
The following workflow outlines the synthesis of 1,3-Difluoro-5-pentylbenzene from 1-bromo-3,5-difluorobenzene and 1-bromopentane.
Detailed Experimental Protocol
Materials:
-
1-Bromopentane
-
Magnesium turnings
-
1-Bromo-3,5-difluorobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Pentylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 1-bromopentane (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle reflux.
-
Once the reaction starts, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
In the dropping funnel, place a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add the 1-bromo-3,5-difluorobenzene solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure 1,3-Difluoro-5-pentylbenzene.
-
Applications in Research and Development
Medicinal Chemistry
The introduction of fluorine atoms into drug candidates is a widely used strategy to enhance their pharmacological properties. The 3,5-difluorophenyl motif can:
-
Increase Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, prolonging the half-life of a drug.[1]
-
Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and oral bioavailability.[2]
-
Enhance Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
1,3-Difluoro-5-pentylbenzene serves as a valuable building block for introducing the 3,5-difluoropentylphenyl group into lead compounds during drug discovery campaigns.
Materials Science
Fluorinated compounds are integral to the development of advanced materials, particularly liquid crystals. The presence of fluorine can lead to:
-
Low Viscosity: Desirable for fast-switching liquid crystal displays (LCDs).[4]
-
High Chemical and Thermal Stability: Important for the longevity and reliability of electronic devices.[4]
-
Tailored Dielectric Anisotropy: Crucial for the performance of LCDs.
1,3-Difluoro-5-pentylbenzene, with its combination of a rigid difluorinated aromatic core and a flexible alkyl chain, is a potential precursor for the synthesis of novel liquid crystalline materials.[10][11]
Spectroscopic Characterization (Predicted)
While experimental spectra for 1,3-Difluoro-5-pentylbenzene are not widely published, its spectroscopic characteristics can be predicted based on the analysis of its structural components and comparison with related compounds like 1,3-difluorobenzene.
¹H NMR
-
Aromatic Protons (δ 6.5-7.0 ppm): Two signals are expected in the aromatic region. The proton at the C2 position will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent protons at the C4 and C6 positions. The protons at the C4 and C6 positions will appear as a doublet of doublets or a multiplet.
-
Alkyl Protons (δ 0.8-2.6 ppm): The pentyl chain will show characteristic signals: a triplet for the terminal methyl group (δ ~0.9 ppm), a triplet for the methylene group attached to the aromatic ring (δ ~2.6 ppm), and multiplets for the remaining methylene groups.
¹³C NMR
-
Aromatic Carbons (δ 100-165 ppm): The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants and will be significantly shifted downfield. The other aromatic carbons will also exhibit smaller C-F couplings.
-
Alkyl Carbons (δ 14-36 ppm): The five distinct carbon signals of the pentyl chain are expected in the aliphatic region.
¹⁹F NMR
A single signal is expected in the typical range for aromatic fluorine atoms (around -110 to -115 ppm relative to CFCl₃), appearing as a multiplet due to coupling with the aromatic protons.[12]
Mass Spectrometry
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 184. Key fragmentation patterns would likely involve the loss of alkyl fragments from the pentyl chain, leading to a significant peak at m/z = 113 corresponding to the difluorobenzyl cation. Further fragmentation of the aromatic ring is also possible.[13]
Conclusion
1,3-Difluoro-5-pentylbenzene is a versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through standard organic transformations, and its unique combination of a difluorinated aromatic ring and a pentyl chain offers a valuable tool for modifying molecular properties. This technical guide provides a foundational understanding of this compound, empowering researchers to explore its applications in the development of novel drugs and advanced materials.
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